

MPT0B392: A Dual-Acting Agent Targeting Tuberculosis and Leukemia

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Compound of Interest		
Compound Name:	MPT0B392	
Cat. No.:	B10829997	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B392, also known as Macozinone and PBTZ169, is a promising drug candidate with a dual mechanism of action, demonstrating potent activity against both Mycobacterium tuberculosis and various leukemia cell lines. This technical guide provides a comprehensive overview of its chemical structure, mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to its study.

Chemical Structure

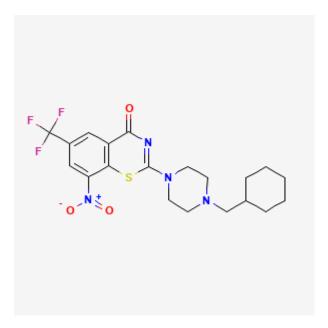
MPT0B392 is a substituted 1,3-benzothiazin-4-one derivative.

IUPAC Name: 2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one

SMILES: C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)--INVALID-LINK--[O-]

2D Structure:





Mechanism of Action

MPT0B392 exhibits distinct mechanisms of action against its two primary targets:

- Anti-tuberculosis: MPT0B392 is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.
 Specifically, it disrupts the synthesis of arabinogalactan, a critical component of the cell wall
 of Mycobacterium tuberculosis. This targeted action makes it a promising candidate for
 combating drug-sensitive and drug-resistant tuberculosis.
- Anti-leukemia: In leukemic cells, MPT0B392 functions as a microtubule-depolymerizing agent. This disruption of microtubule dynamics leads to mitotic arrest, ultimately inducing apoptosis. This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Quantitative Data In Vitro Anti-leukemic Activity

MPT0B392 has demonstrated significant cytotoxic effects against various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.



Cell Line	Туре	IC50 (μM) at 48h
HL-60	Acute Promyelocytic Leukemia	0.02
MOLT-4	Acute Lymphoblastic Leukemia	0.03
CCRF-CEM	Acute Lymphoblastic Leukemia	0.02

In Vitro Anti-tuberculosis Activity

The minimum inhibitory concentration (MIC) of **MPT0B392** against Mycobacterium tuberculosis has been determined for various strains.

Strain	Resistance Profile	MIC (ng/mL)
M. tuberculosis H37Rv	Drug-Sensitive	0.3 - 1
Various Clinical Isolates	Multi-drug Resistant (MDR)	0.195 - 1.56 μg/mL
Various Clinical Isolates	Extensively-drug Resistant (XDR)	0.195 - 1.56 μg/mL

Pharmacokinetic Parameters in Beagle Dogs

A pilot pharmacokinetic study of an extended-release formulation of Macozinone (500 mg single oral dose) in beagle dogs provided the following key parameters.

State	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
Fasted	92.1 ± 49.9	3.0	-
Fed	248.7 ± 85.3	6.0	-

Experimental Protocols Microtubule Depolymerization Assay (In Vitro)

This protocol is a representative method for assessing the microtubule-depolymerizing activity of **MPT0B392**.



1. Reagents and Materials:

- Tubulin (lyophilized, >99% pure)
- G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
- MPT0B392 stock solution (in DMSO)
- Fluorescence microplate reader
- Fluorescent reporter for microtubule polymerization (e.g., DAPI)

2. Procedure:

- Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL.
- Prepare serial dilutions of MPT0B392 in G-PEM buffer.
- In a 96-well plate, add the fluorescent reporter to each well.
- Add the MPT0B392 dilutions or vehicle control (DMSO) to the wells.
- Initiate polymerization by adding the tubulin solution to each well.
- Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
- Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
- Depolymerization is observed as a decrease in fluorescence over time compared to the vehicle control.
- Calculate the rate of depolymerization for each concentration of MPT0B392.

Western Blot for JNK Pathway Activation

This protocol outlines the steps to detect the activation of the JNK signaling pathway in leukemia cells treated with **MPT0B392**.

1. Reagents and Materials:

- Leukemia cell line (e.g., HL-60)
- Cell culture medium and supplements
- MPT0B392 stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies:
- Rabbit anti-phospho-JNK (Thr183/Tyr185)
- Rabbit anti-JNK
- Rabbit anti-phospho-c-Jun (Ser63)
- Rabbit anti-c-Jun
- Mouse anti-β-actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

2. Procedure:

- Seed leukemia cells and allow them to adhere or grow to the desired confluency.
- Treat cells with various concentrations of MPT0B392 or vehicle control for a specified time (e.g., 24 hours).
- · Harvest and lyse the cells in lysis buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Strip the membrane and re-probe for total JNK and the loading control (β-actin) to ensure equal protein loading.

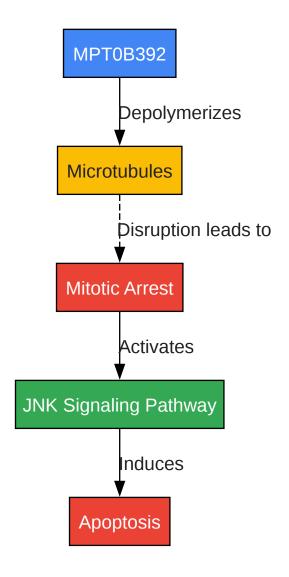
Visualizations

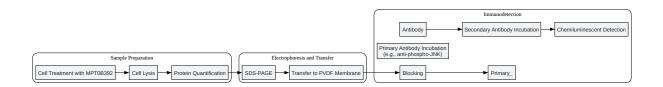


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Caption: Antituberculosis mechanism of MPT0B392.







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